hept-6-ynyl 4-methylbenzenesulfonate hept-6-ynyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13803627
InChI: InChI=1S/C14H18O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h1,8-11H,4-7,12H2,2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC#C
Molecular Formula: C14H18O3S
Molecular Weight: 266.36 g/mol

hept-6-ynyl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13803627

Molecular Formula: C14H18O3S

Molecular Weight: 266.36 g/mol

* For research use only. Not for human or veterinary use.

hept-6-ynyl 4-methylbenzenesulfonate -

Specification

Molecular Formula C14H18O3S
Molecular Weight 266.36 g/mol
IUPAC Name hept-6-ynyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C14H18O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h1,8-11H,4-7,12H2,2H3
Standard InChI Key XYHZCWQGARGTDB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC#C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC#C

Introduction

Chemical Structure and Physicochemical Properties

Hept-6-ynyl 4-methylbenzenesulfonate belongs to the class of sulfonate esters, with a molecular formula of C₁₄H₁₈O₃S and a molecular weight of 266.36 g/mol . The compound’s structure comprises two distinct functional groups:

  • Hept-6-ynyl group: A seven-carbon chain featuring a terminal alkyne (C≡C) at the sixth position, which confers reactivity in click chemistry and cross-coupling reactions.

  • 4-Methylbenzenesulfonate (tosylate) group: A sulfonate ester derived from toluenesulfonic acid, known for its excellent leaving-group properties and ability to enhance solubility in polar solvents .

Key Physicochemical Data

PropertyValue
CAS Number87462-63-3
Molecular FormulaC₁₄H₁₈O₃S
Molecular Weight266.36 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in DMF, DMSO, THF

The terminal alkyne enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the tosylate group facilitates nucleophilic substitution reactions, making the compound a bifunctional building block .

Synthesis Methodologies

Alkylation Strategies

The synthesis of hept-6-ynyl 4-methylbenzenesulfonate typically involves alkylation reactions, where a hept-6-ynol derivative reacts with 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions. A representative procedure includes:

  • Deprotonation: The hydroxyl group of hept-6-yn-1-ol is deprotonated using a strong base such as cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) .

  • Tosylation: The alkoxide intermediate reacts with tosyl chloride, forming the sulfonate ester via nucleophilic acyl substitution.

Reaction Conditions

ParameterValue
SolventDMF
BaseCs₂CO₃
TemperatureRoom temperature to 80°C
YieldNot explicitly reported

Optimization and Challenges

Applications in Organic Synthesis

Click Chemistry and Bioconjugation

The terminal alkyne group enables hept-6-ynyl 4-methylbenzenesulfonate to participate in CuAAC reactions with azides, forming stable 1,2,3-triazole linkages. This reaction is pivotal in:

  • Bioconjugation: Labeling biomolecules (e.g., proteins, nucleic acids) with fluorescent or affinity tags .

  • Polymer Chemistry: Synthesizing dendrimers and cross-linked polymers with controlled architectures .

Nucleophilic Substitution Reactions

The tosylate group acts as an excellent leaving group, allowing the compound to undergo SN2 reactions with nucleophiles such as amines, thiols, and alkoxides. This reactivity is exploited in:

  • Pharmaceutical Intermediates: Synthesizing active pharmaceutical ingredients (APIs) via sequential functionalization .

  • Material Science: Generating sulfonated polymers with enhanced ionic conductivity .

ParameterValue
Inhibitor IC₅₀1.15 μM (Grp94)
Selectivity>100-fold over Hsp90α/β
Therapeutic TargetCancer, autoimmune disorders

Comparative Analysis with Analogues

Hept-6-ynyl 4-methylbenzenesulfonate exhibits distinct advantages over similar compounds:

  • Versatility: Combines alkyne and sulfonate functionalities in a single molecule, enabling dual reactivity .

  • Stability: The tosylate group improves shelf life compared to mesylates or triflates, which are prone to hydrolysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator